molecular formula NULL B1170157 CARBOXYPEPTIDASE A CAS No. 11075-17-5

CARBOXYPEPTIDASE A

Katalognummer B1170157
CAS-Nummer: 11075-17-5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carboxypeptidase A is a zinc-containing enzyme that cleaves C-terminal residues in polypeptides. Its catalytic mechanism involves a zinc cofactor and is crucial in various biochemical processes.

Synthesis Analysis

  • This compound's synthesis and activity are closely tied to its zinc cofactor, which acts as an electrophilic catalyst and stabilizes the substrate during tetrahedral intermediate formation (Xu & Guo, 2009).

Molecular Structure Analysis

  • The molecular structure of this compound has been extensively studied. Refined crystal structure analyses reveal intricate details like bond lengths, angles, and the presence of unique structural features such as the "Asx" turn (Rees et al., 1983).
  • Further studies at different resolutions have provided insights into the enzyme's polypeptide chain course, helical regions, and the active site's configuration (Reeke et al., 1967).

Chemical Reactions and Properties

  • This compound catalyzes hydrolysis via a promoted-water pathway with Glu270 serving as the general base and acid. This mechanism is supported by free-energy calculations indicating the nucleophilic addition step as rate-limiting (Xu & Guo, 2009).

Physical Properties Analysis

  • The enzyme's physical properties, such as molecular weight, isoelectric point, and stability under various conditions, have been characterized in different studies. For example, a study on a thermostable carboxypeptidase from Sulfolobus solfataricus revealed its tetrameric structure and high thermostability (Colombo et al., 1992).

Chemical Properties Analysis

  • This compound's chemical properties, particularly its interactions with substrates and inhibitors, have been elucidated through crystallographic studies. These studies have shown how the enzyme's active site accommodates and interacts with various molecules (Rees & Lipscomb, 1982).

Wissenschaftliche Forschungsanwendungen

Lebensmittelindustrie: Geschmacksverbesserung

CPA wurde in der Lebensmittelindustrie zur Geschmacksverbesserung eingesetzt. Eine spezifische Anwendung liegt in der Entbitterung von Sojaisolat-Proteinhydrolysaten. Eine Studie ergab, dass eine thermostabile CPA aus Bacillus megaterium die Bitterkeit von Sojaisolat-Proteinhydrolysaten signifikant reduzieren konnte, wodurch ihr Geschmack effektiv verbessert wurde {svg_1}.

Entgiftung von Ochratoxin A

Ochratoxin A (OTA) ist ein toxisches sekundäres Metabolit, das hauptsächlich von Penicillium spp. und Aspergillus spp. produziert wird, die häufig in Lebensmitteln und Futtermitteln vorkommen. CPA kann OTA in das ungiftige Produkt Ochratoxin α hydrolysieren. Dies bietet ein großes Potenzial für die industrielle Produktion und Entgiftung von OTA in kontaminierten Lebensmitteln und Futtermitteln {svg_2}.

Biochemische Charakterisierung

CPA wurde in umfangreichen biochemischen Charakterisierungsstudien eingesetzt. Beispielsweise wurde ein CPA-Gen aus Bacillus megaterium kloniert und exprimiert, und seine enzymatischen Eigenschaften wurden untersucht. Diese Forschung trägt zu unserem Verständnis der biochemischen Eigenschaften und der Substratspezifität von CPA bei {svg_3}.

Enzymproduktion

CPA wird bei der Produktion von Enzymen eingesetzt. In einer Studie wurde ein CPA-Gen mit Signalpeptiden in Bacillus subtilis WB600 fusioniert, was zu einer hohen CPA-Aktivität führte {svg_4}.

Proteaseforschung

CPA dient als Prototyp-Enzym für viele Metalloenzyme, einschließlich physiologisch wichtiger Proteasen wie Angiotensin-Converting-Enzym und Enkephalinase {svg_5}.

Industrielle Anwendungen

Die verbesserte thermische Stabilität und Säure-Basen-Stabilität von CPA machen es für industrielle Anwendungen geeignet. Es kann als Entgiftungsmittel für Lebensmittel und Futtermittel verwendet werden {svg_6}.

Wirkmechanismus

Target of Action

Carboxypeptidase A (CPA) is a pancreatic exopeptidase that hydrolyzes peptide bonds of C-terminal residues with aromatic or aliphatic side-chains . It is also referred to as CPA1 . The enzyme’s primary targets are proteins and peptides, specifically at the C-terminal end . It cleaves only L-amino acids with free carboxyl groups adjacent to the peptide or ester bond and is specific for amino acids that have aromatic or hydrophobic side chains, such as phenylalanine, tryptophan, or leucine .

Mode of Action

CPA employs a zinc ion within the protein for hydrolysis of the peptide bond at the C-terminal end of an amino acid residue . Loss of the zinc leads to loss of activity, which can be replaced easily by zinc, and also by some other divalent metals (cobalt, nickel) . The zinc-bound hydroxide interacts with the amide with the electrostatic stabilization of the transition state provided by the Zn 2+ ion and the neighbouring arginine .

Biochemical Pathways

CPA facilitates the breakdown of proteins during metabolism . It is involved in the digestion of proteins by mast cells . CPA is crucial to many processes in the human body, including digestion, post-translational modification of proteins, blood clotting, and reproduction .

Pharmacokinetics

It is known that cpa is produced in the pancreas . The enzyme’s activity can be influenced by the presence of zinc and other divalent metals .

Result of Action

The result of CPA’s action is the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides . This enzymatic action results in the breakdown of proteins during metabolism , aiding in digestion and other biological processes .

Action Environment

CPA is present in the extracellular matrix where it is enzymatically active . The enzyme’s activity can be influenced by environmental factors such as the presence of zinc and other divalent metals .

Safety and Hazards

Carboxypeptidase A can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Carboxypeptidase A can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Resin-bound amino acid (starting with the C-terminal amino acid)", "Fmoc-protected amino acids", "HBTU", "DIPEA", "DMF", "TFA", "DCM" ], "Reaction": [ "Coupling of Fmoc-protected amino acid to resin-bound amino acid using HBTU and DIPEA in DMF", "Fmoc deprotection using 20% piperidine in DMF", "Wash with DMF and DCM", "Repeat steps 1-3 for each subsequent amino acid until the N-terminal amino acid is reached", "Final deprotection of side chain protecting groups using TFA", "Purification of the peptide using HPLC" ] }

CAS-Nummer

11075-17-5

Molekularformel

NULL

Molekulargewicht

0

Herkunft des Produkts

United States

Q & A

Q1: How does the conformation of Carboxypeptidase A (CPA) differ in solution and crystalline states, and what implications does this have on its activity?

A1: [, , ] Studies utilizing spectroscopic probes like arsanilazotyrosine-248 have revealed distinct conformational differences between CPA in solution and its crystalline form. Specifically, the orientation of key residues like Tyr-248 relative to the active-site zinc ion varies between these states. This difference in conformation significantly impacts the enzyme's catalytic efficiency (kcat). Crystallization consistently leads to a substantial decrease in kcat, ranging from 20- to 1000-fold for various substrates, compared to CPA in solution. This underscores the critical role of conformational dynamics in CPA's function. For a deeper understanding, refer to the research paper focusing on the kinetic properties of crystalline enzymes [].

Q2: Can the presence of substrates or inhibitors influence the conformation of CPA?

A2: [] Yes, the interaction of CPA with substrates, inhibitors, or even changes in pH can induce conformational shifts in the enzyme. These shifts are particularly noticeable in the orientation of the arsanilazotyrosine-248 side chain, highlighting the dynamic nature of the active site in response to its chemical environment.

Q3: What is the significance of the arsanilazotyrosine-248-zinc complex in studying CPA?

A3: [] This complex serves as a sensitive probe for monitoring changes in CPA's environment. Alterations in pH or the physical state of the enzyme (solution vs. crystal) trigger noticeable spectral changes in the complex, providing insights into the dynamic behavior of CPA.

Q4: Does human pancreatic tissue express multiple forms of this compound?

A4: [] Yes, research has identified two distinct isoenzymes of this compound in human pancreatic tissue. These isoenzymes, while similar in structure, exhibit only 61% homology in their first 31 amino-terminal amino acids, showcasing a degree of diversity in CPA forms within humans.

Q5: Are there significant structural similarities between human Carboxypeptidase A2 and its counterparts in other species?

A5: [] Yes, the amino acid sequence of human Carboxypeptidase A2 shares a high degree of similarity with other species. It has 89% identity with rat procarboxypeptidase A2 and 64% identity with human procarboxypeptidase A1. This high degree of conservation suggests a common evolutionary origin and a conserved function across species.

Q6: What is the role of the pro-segment in the structure of human procarboxypeptidase A2?

A6: [] The pro-segment of human procarboxypeptidase A2, consisting of 96 residues, plays a crucial role in regulating the enzyme's activity. This segment acts as an inhibitor by blocking the substrate binding sites (S2-S4) in the enzyme's active site. The interaction between the globular part of the pro-segment and the enzyme moiety effectively shields the active site, preventing premature activation.

Q7: How does the structure of the pro-segment in human procarboxypeptidase A2 compare to that of other procarboxypeptidases, and what are the implications of these differences?

A7: [] The structure of the pro-segment in human procarboxypeptidase A2, while sharing similarities with other procarboxypeptidases, exhibits unique features that contribute to the distinct activation behavior observed in procarboxypeptidases A1, B, and A2. These structural variations within the pro-segment are likely responsible for the differences in their activation processes.

Q8: How does the stability of porcine prothis compound compare to that of its isolated activation segment?

A8: [] Differential scanning calorimetry studies revealed distinct thermal stability profiles for porcine prothis compound and its isolated activation segment. While the zymogen and the active enzyme exhibit irreversible thermal denaturation, the isolated activation segment demonstrates high thermostability and reversible thermal unfolding. This difference highlights the independent folding and stability characteristics of the activation segment.

Q9: Does cobalt prothis compound exhibit catalytic activity?

A9: [] Yes, cobalt prothis compound demonstrates substantial peptidase activity towards a range of halogen-substituted acylamino acids. Surprisingly, its activity equals or even surpasses that of the native zinc enzyme. This discovery challenges the traditional view of zymogen activation, suggesting that the catalytic machinery is largely pre-formed in the zymogen and requires minimal conformational changes for activation.

Q10: How do halides influence the dipeptidyl and tripeptidyl carboxypeptidase activities of kininase II?

A10: [] Halides exhibit varied effects on the catalytic activities of kininase II. While fluoride ions (F-) act as activators for the dipeptidyl carboxypeptidase activity, particularly with bradykinin as the substrate, other halides (Cl-, Br-, I-) have minimal impact on this activity. Interestingly, all halides enhance the tripeptidyl carboxypeptidase activity of kininase II, showcasing the complex regulatory role of halides on this enzyme.

Q11: What is the role of tubulin carboxypeptidase, and how is its activity regulated within cells?

A11: [] Tubulin carboxypeptidase plays a critical role in regulating the tyrosination state of microtubules by removing the C-terminal tyrosine from alpha-tubulin. Interestingly, this enzyme is not uniformly distributed within cells. Instead, it associates specifically with cold-labile microtubules, and this association is influenced by the cell density, suggesting a dynamic regulation of its activity based on cellular needs.

Q12: Is there a difference in the hydrolytic activity of this compound and B isolated from the bovine small intestine?

A12: [] Yes, while both this compound and B are present in the bovine small intestine, they exhibit distinct substrate preferences. This compound efficiently hydrolyzes [Met]enkephalin-Arg6-Phe7 and [Leu]enkephalin but not [Met]enkephalin. Conversely, carboxypeptidase B shows specificity for [Met]enkephalin-Arg6, releasing [Met]enkephalin. This difference in substrate specificity highlights their unique roles in intestinal peptide processing.

Q13: How have computational methods been employed to understand the structure and function of human procarboxypeptidase A2?

A13: [] Researchers have used advanced molecular modeling techniques to generate a three-dimensional structure of human procarboxypeptidase A2. This model, based on the known structures of bovine this compound and porcine procarboxypeptidase A1, provides insights into the enzyme's specificity and activation mechanism.

Q14: How do structural modifications of inhibitors affect their potency towards carboxypeptidases A and B?

A14: [] Designing inhibitors with specific functional groups that can interact with distinct substrate-binding areas within the active sites of carboxypeptidases A and B has yielded highly potent and selective inhibitors. For instance, incorporating a sulfhydryl group, capable of binding to the zinc ion in the active site, significantly enhances the inhibitory potency. Additionally, incorporating a benzyl group in the inhibitor structure increases its selectivity towards this compound, while a guanidinopropyl group enhances its selectivity towards carboxypeptidase B.

Q15: How do tripeptide phosphonate inhibitors interact with this compound, and what insights do they provide into the enzyme's mechanism?

A16: [] Tripeptide phosphonate inhibitors exhibit strong binding to this compound. Their binding mode, elucidated through X-ray crystallography, reveals key interactions that contribute to their high affinity. The phosphinyl group of these inhibitors coordinates with the active-site zinc ion, mimicking the proposed transition state of the enzyme-catalyzed reaction.

Q16: Can molecularly imprinted polymers (MIPs) mimic the catalytic activity of this compound?

A17: [] Yes, MIPs, synthesized using transition state analogues (TSAs) that mimic the tetrahedral intermediate of this compound, have demonstrated impressive catalytic activity in hydrolyzing carbonate substrates. By incorporating catalytic elements like amidinium groups and metal ions (Zn2+ or Cu2+) in a specific orientation within the imprinted cavities, these MIPs achieve remarkable rate enhancements, reaching up to 10^5-fold compared to the uncatalyzed reactions.

Q17: What methods have been employed to study the different forms of beta-galactosidase?

A18: [] Researchers have utilized techniques like high-performance liquid chromatography (HPLC) and immunoprecipitation with specific antibodies to study and separate the different forms of beta-galactosidase, including its monomeric, dimeric, and high-molecular-weight complex forms. These methods provide insights into the composition and stability of these various forms in different disease states like GM1-gangliosidosis and beta-galactosialidosis.

Q18: What analytical techniques are employed to study the kinetic properties of this compound?

A19: [, ] Researchers utilize various kinetic assays, often coupled with spectroscopic methods like absorbance or fluorescence spectroscopy, to study the catalytic activity of this compound. These assays measure the rate of substrate hydrolysis under different conditions, providing information on enzyme kinetics, substrate specificity, and the impact of inhibitors. Additionally, X-ray crystallography plays a crucial role in determining the three-dimensional structures of this compound in complex with substrates, inhibitors, or transition-state analogs, further elucidating the enzyme's mechanism.

Q19: How is carboxypeptidase activity measured in environmental samples like pond, river, and seawater?

A20: [] The enzymatic activity of carboxypeptidases in environmental samples is often measured using synthetic peptide substrates that mimic their natural targets. The rate of hydrolysis of these substrates, which can be monitored using techniques like spectrophotometry or fluorometry, provides a quantitative measure of the enzyme's activity in the sample.

Q20: What methods are employed to analyze and quantify mast cell proteases in human vascular tissue?

A21: [] Simultaneous analysis of mast cell proteases, including this compound, chymase, and tryptase, in human vascular tissue is often achieved using a combination of techniques like enzyme-linked immunosorbent assay (ELISA) and activity-based assays. ELISA allows for the specific quantification of each protease based on antibody recognition, while activity-based assays measure their enzymatic activities, providing complementary information about their presence and functionality within the tissue.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.